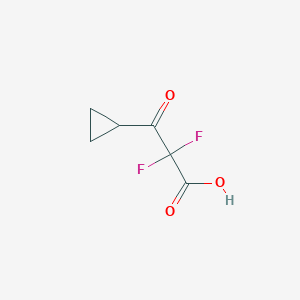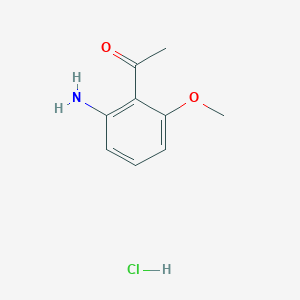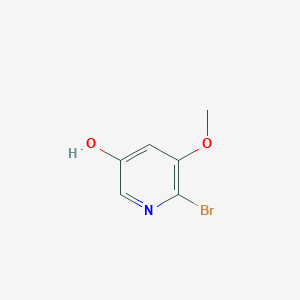
6-Bromo-5-methoxypyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-5-methoxypyridin-3-ol” is a chemical compound with the molecular formula C6H6BrNO2 . It is a pyridine derivative, which are important intermediates with many applications in the chemical industry .
Synthesis Analysis
The synthesis of pyridine derivatives like “6-Bromo-5-methoxypyridin-3-ol” can be achieved through various methods. One such method involves the use of whole cells of Burkholderia sp. MAK1, which has shown good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of “6-Bromo-5-methoxypyridin-3-ol” is represented by the InChI code1S/C6H6BrNO2/c1-10-5-2-4 (9)3-8-6 (5)7/h2-3,9H,1H3 . This indicates the presence of bromine, methoxy, and hydroxyl functional groups on the pyridine ring . Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-5-methoxypyridin-3-ol” include a molecular weight of 204.02 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 33.1 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Approaches : The compound 6-Bromo-5-methoxypyridin-3-ol has been synthesized through various methods. For instance, an efficient synthesis of related compounds has been achieved, demonstrating the chemical versatility of these structures (Hirokawa, Horikawa, & Kato, 2000).
- Directive Influence in Nitration Reactions : The compound demonstrates unique behavior in nitration reactions. It has been found that in the nitration of certain pyridine N-oxide derivatives, unique nitro derivatives are formed, highlighting its directive influence in these reactions (Hertog, Ammers, & Schukking, 2010).
- Transformation to Bicyclic δ-Lactams : 6-Bromo-5-methoxypyridin-3-ol derivatives have been used in the synthesis of bicyclic δ-lactams, showing their potential in complex organic synthesis (Sośnicki, 2009).
Biological and Pharmacological Applications
- Cytotoxic Activity Assessment : Derivatives of 6-Bromo-5-methoxypyridin-3-ol have been evaluated for their cytotoxic activities against various cancer cell lines. This research underlines the potential of these compounds in cancer therapy (Al‐Refai et al., 2019).
- Antibacterial Agents : Bromido derivatives of 2-methoxypyridin-5-yl have shown significant activity against a series of cell lines, including resistant ovarian cancer cell lines. This indicates their potential as antibacterial agents (Gallati et al., 2020).
Structural and Physical Applications
- Synthesis of Halohydrin Analogues : 6-Bromo-5-methoxypyridin-3-ol has been utilized in the synthesis of various halohydrin analogues, which have shown potential in antiviral and cytotoxic activities (Kumar et al., 1989).
- Mutagenicity and Drug-Drug Interaction Studies : Studies on compounds containing 3-methoxy-2-aminopyridine, a related structure, have shown insights into reducing mutagenic potential and drug-drug interactions, relevant in drug development (Palmer et al., 2012).
Safety and Hazards
Orientations Futures
The future directions for “6-Bromo-5-methoxypyridin-3-ol” and similar pyridine derivatives involve their use in the synthesis of various bioactive molecules. Pyridine derivatives are in great demand as synthons for pharmaceutical products . Therefore, the development of efficient and selective methods for their synthesis is a promising area of research .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation , a process that involves the removal of a boron group from the molecule. This reaction is often used in organic synthesis to modify the structure of the molecule and could potentially alter its interaction with its targets .
Biochemical Pathways
The compound’s potential to undergo protodeboronation suggests that it could be involved in various biochemical reactions, particularly those involving the modification of molecular structures .
Pharmacokinetics
Similar compounds are often used in organic synthesis , suggesting that they may have significant bioavailability and could be distributed throughout the body.
Result of Action
Given its potential to undergo protodeboronation , it’s likely that the compound could have significant effects on the structure and function of its molecular targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-5-methoxypyridin-3-ol. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other molecules that it could potentially interact with.
Propriétés
IUPAC Name |
6-bromo-5-methoxypyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINRRCTAISWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


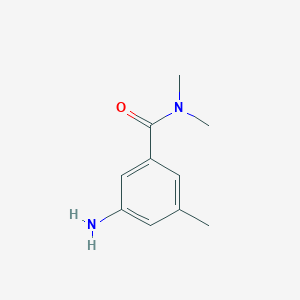
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)


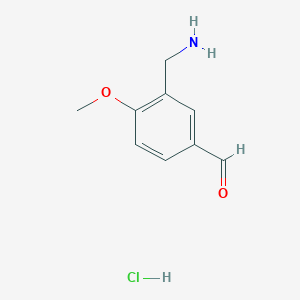
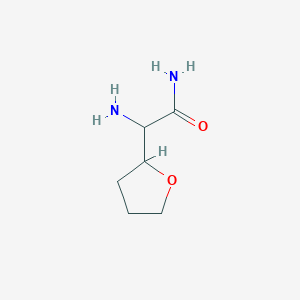
![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)
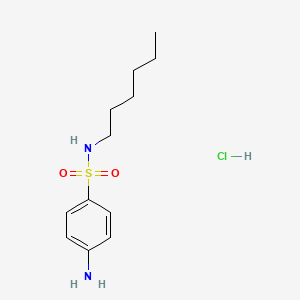
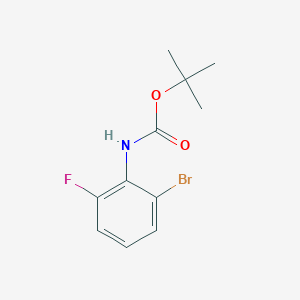
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)

